Boc-met-met-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

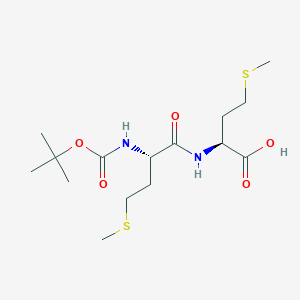

The term "Boc-met-met-OH" refers to a dipeptide compound that is protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of peptide fragments. The Boc group is known for its stability under certain conditions and can be removed selectively when desired .

Synthesis Analysis

The synthesis of Boc-protected amino acids and peptides typically involves the coupling of amino acid esters with Boc-amino acids. For example, the peptide N-Boc-L-Pro-dehydro-Leu-OCH3 was synthesized by coupling dehydroleucine methyl ester with Boc-Pro-OH . This process is indicative of the general approach to synthesizing Boc-protected peptides, which may be applicable to the synthesis of Boc-met-met-OH, although the specific synthesis details for Boc-met-met-OH are not provided in the papers.

Molecular Structure Analysis

The molecular structure of Boc-protected peptides is characterized by the presence of the Boc group, which influences the overall conformation of the molecule. In the case of N-Boc-L-Pro-dehydro-Leu-OCH3, X-ray diffraction revealed the molecular dimensions and backbone conformation angles, providing insight into the peptide's structure . While the exact structure of Boc-met-met-OH is not detailed, similar analytical techniques could be used to determine its molecular conformation.

Chemical Reactions Analysis

The Boc group is known for its stability during peptide synthesis and can be removed under acidic conditions. For instance, in the solid-phase synthesis of oligoribonucleotides, the Boc group used as a 2'-OH-protecting group was found to be stable and could be quantitatively and selectively removed by 4n HCl/dioxane . This property is crucial for the stepwise construction of peptides, including Boc-met-met-OH, allowing for the sequential addition of amino acids without side reactions.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Boc-met-met-OH, as a dipeptide, plays a significant role in the field of chemical synthesis and modification. The compound has been utilized in the synthesis of trehalose-centered dipeptide esters. Specifically, chemical esterification of alpha, alpha-trehalose with dipeptide acyl donors like Boc-Phe-Met-OH resulted in products varying in substitution number and site. This process highlights the importance of the structural properties and sterical demands of the acylating agent, reflecting the significant role of Boc-met-met-OH in such chemical synthesis processes (Jerić et al., 2006).

Corrosion Inhibition

In the field of materials science, Boc-met-met-OH has been studied as a corrosion inhibitor, particularly for brass in nitric acid solutions. Research indicated that the compound significantly reduced the corrosion rate, acting as a cathodic inhibitor and suggesting its chemisorption on the corroding metal surface (Abed et al., 2004).

Catalytic Applications and Reactivity

The reactivity and application of Boc-met-met-OH in catalysis have been demonstrated in studies involving oxidative transformations. For instance, N-Boc derivatives of amino acids like Met, Cys, and Trp, resembling properties of respective amino acid residues in proteins, were efficiently oxidized by specific systems indicating the compound's potential in catalytic processes and reactivity studies (Lazzaro et al., 2004).

Advanced Materials and Surface Science

Boc-met-met-OH has also found applications in the development and analysis of advanced materials. Research involving the synthesis and structure characterization of compounds like Fmoc-L-Lys(Boc)-Gly-OH, for instance, provides essential insights into the physiological processes of humans, offering a foundation for amino protection reactions and polypeptide synthesis, thus underlining the compound's role in advanced material science (Zhao & Key, 2013).

Safety and Hazards

Orientations Futures

While specific future directions for Boc-Met-Met-OH are not mentioned in the search results, peptide drug discovery has shown a resurgence since 2000 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . Therefore, the development of new methods for peptide synthesis, including the use of Boc-Met-Met-OH, could be a potential future direction.

Propriétés

IUPAC Name |

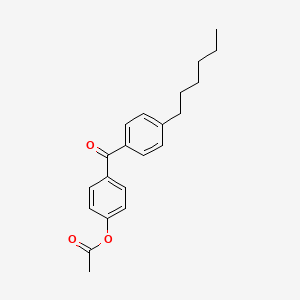

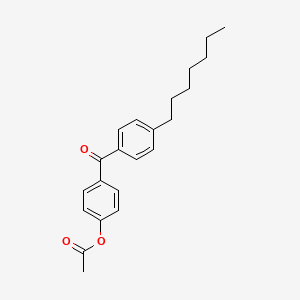

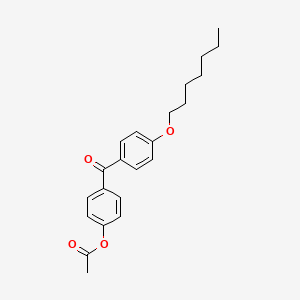

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABHRCYXNJACEV-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.